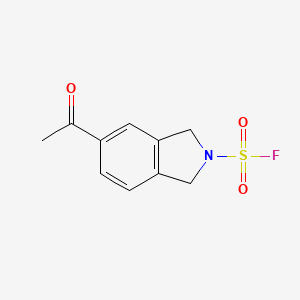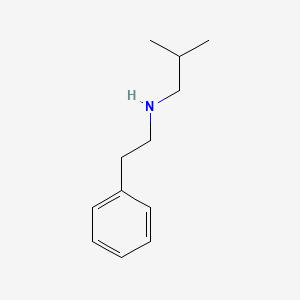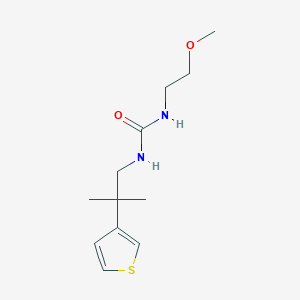
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of proteases and has been studied extensively for its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride is primarily used in scientific research as an inhibitor of proteases. It has been studied for its potential applications in drug discovery and development, particularly in the development of drugs for the treatment of cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride involves the inhibition of proteases, which are enzymes that break down proteins. Specifically, this compound inhibits serine proteases, which are involved in a wide range of biological processes, including blood coagulation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride are primarily related to its inhibition of proteases. This compound has been shown to inhibit the activity of several different proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride in lab experiments is its potent inhibitory activity against serine proteases. This makes it a useful tool for studying the role of these enzymes in biological processes. However, one limitation of this compound is its potential for off-target effects, as it may inhibit other enzymes in addition to proteases.
Direcciones Futuras
There are several potential future directions for research involving 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride. One area of interest is the development of more selective inhibitors of specific serine proteases, which could have applications in the treatment of specific diseases. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Additionally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride involves the reaction of 5-acetyl-1,3-dihydroisoindole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with sodium sulfite. The resulting sulfonyl chloride is then reacted with sodium fluoride to yield the final product.
Propiedades
IUPAC Name |
5-acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3S/c1-7(13)8-2-3-9-5-12(16(11,14)15)6-10(9)4-8/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVQSRTPVQPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CN(C2)S(=O)(=O)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2661266.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2661269.png)
![1'-(2-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2661270.png)




![(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2661277.png)
![1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B2661278.png)

![N-benzyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2661280.png)
![N-[4-[(3-methoxyquinoxalin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2661282.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2661285.png)